molecular formula C16H10ClN3OS2 B2680642 5-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 1115989-76-8

5-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B2680642
CAS No.: 1115989-76-8
M. Wt: 359.85
InChI Key: LLAQZMVLTJXHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound consists of a thiazole ring, an oxadiazole ring, and a thiophene ring, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Some thiazoles were evaluated for antitobacco mosaic virus activity. It was found that some of the compounds with sulfonamide moiety were effective inhibitors of tobacco mosaic virus .

Future Directions

Thiazoles have shown a broad spectrum of biological activities, and they are an area of active research in medicinal chemistry. Future directions may include the development of new thiazole-based drugs with improved efficacy and safety profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)thiazole-2-amine. This intermediate is then reacted with thiophene-2-carboxylic acid hydrazide under appropriate conditions to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

5-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)thiazole-2-amine
  • Thiophene-2-carboxylic acid hydrazide
  • 1,2,4-Oxadiazole derivatives

Uniqueness

5-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3OS2/c17-11-5-3-10(4-6-11)12-9-23-15(18-12)8-14-19-16(20-21-14)13-2-1-7-22-13/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAQZMVLTJXHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.